N-(2-Methylphenyl)-4-piperidinecarboxamide hydrochloride

Description

Chemical Identity and IUPAC Nomenclature

The compound is systematically named This compound under IUPAC guidelines. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1219976-50-7 | |

| Molecular Formula | C₁₃H₁₉ClN₂O | |

| Molecular Weight | 254.75–254.76 g/mol | |

| SMILES Notation | O=C(C1CCNCC1)NC2=CC=CC=C2C.Cl |

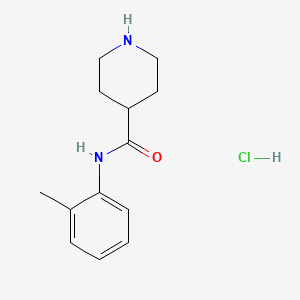

The structure comprises a piperidine ring (a six-membered amine heterocycle) with a carboxamide group (-CONH-) at the 4-position. The amide nitrogen is bonded to an o-tolyl group (2-methylphenyl), and the hydrochloride salt form ensures improved solubility and stability.

Classification within Piperidine Carboxamide Scaffold Compounds

Piperidine carboxamides are a subclass of nitrogen-containing heterocycles characterized by a piperidine backbone linked to a carboxamide functional group. This compound belongs to the 4-piperidinecarboxamide family, distinguished by:

- Substitution pattern : The carboxamide group at the 4-position of the piperidine ring.

- Aromatic substituents : The o-tolyl group introduces steric and electronic effects, influencing molecular interactions.

Comparative analysis with related structures (e.g., N-phenyl-4-piperidinecarboxamide, CID 590499) reveals that the o-tolyl group enhances lipophilicity compared to unsubstituted phenyl analogs, potentially affecting bioavailability and target binding.

Historical Development of o-Tolyl Piperidine Carboxamides

The synthesis of o-tolyl piperidine carboxamides emerged from broader medicinal chemistry efforts to optimize piperidine-based scaffolds for therapeutic applications. Key milestones include:

- Early piperidine derivatives : Piperidine carboxamides gained attention in the 2000s for their role as CCR5 antagonists in HIV research.

- Structural diversification : Introduction of aromatic substituents like o-tolyl aimed to fine-tune metabolic stability and receptor affinity. For example, TAK-220, a related piperidine-4-carboxamide, demonstrated nanomolar inhibition of HIV-1 fusion.

- Synthetic advances : Improved protocols for coupling piperidine-4-carboxylic acid derivatives with substituted anilines enabled scalable production of analogs like N-(2-methylphenyl)-4-piperidinecarboxamide.

Chemical Registry and Taxonomic Classification

This compound is cataloged across major chemical databases with the following taxonomic descriptors:

Its taxonomic placement emphasizes the piperidine core and functional group topology, aligning it with bioactive molecules explored in antiviral and central nervous system research.

Properties

IUPAC Name |

N-(2-methylphenyl)piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c1-10-4-2-3-5-12(10)15-13(16)11-6-8-14-9-7-11;/h2-5,11,14H,6-9H2,1H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLYPJCJJUUPKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various proteins and enzymes in the body.

Mode of Action

It’s worth noting that the interaction of similar compounds with their targets often results in changes at the molecular level, which can influence the function of the target proteins or enzymes.

Biochemical Pathways

Related compounds have been observed to influence various biochemical pathways, leading to downstream effects.

Result of Action

The action of similar compounds often results in changes at the cellular level, influencing cell function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(2-Methylphenyl)-4-piperidinecarboxamide hydrochloride. For instance, the solvation of similar compounds has been observed to change significantly when in pure water compared to an amphiphilic environment.

Biological Activity

N-(2-Methylphenyl)-4-piperidinecarboxamide hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical interactions, cellular effects, and potential therapeutic applications, supported by data tables and relevant research findings.

- Molecular Formula : C_{13}H_{18}ClN_{1}O

- Molecular Weight : 233.75 g/mol

The compound features a piperidine ring substituted with a 2-methylphenyl group at the nitrogen atom of the carboxamide functional group. This structure is crucial for its biological activity, influencing its interaction with various biological targets.

Biochemical Interactions

This compound exhibits significant interactions with several biomolecules:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, including serine proteases like thrombin and trypsin, which are critical in various physiological processes.

- Receptor Modulation : The compound acts as an antagonist for certain receptors, notably the calcitonin gene-related peptide (CGRP) receptors, suggesting potential applications in treating migraines and pain-related disorders.

Cellular Effects

The compound influences various cellular processes:

- Cell Signaling : It modulates key signaling pathways, notably the ERK5 pathway, which is implicated in cell growth and differentiation .

- Gene Expression : this compound can alter gene expression profiles by interacting with transcription factors and other regulatory proteins.

Table 1: Summary of Biological Activities

Case Study 1: Pain Management

A study investigated the efficacy of this compound as a CGRP receptor antagonist. The results indicated a significant reduction in pain responses in animal models, supporting its potential application in migraine therapy.

Case Study 2: Cancer Research

In vitro studies showed that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines. For instance, modifications to the piperidine structure enhanced its ability to induce apoptosis in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

The molecular mechanism underlying the biological activity of this compound involves:

- Binding Interactions : The compound binds to specific receptors and enzymes, altering their activity. This interaction can lead to downstream effects on cellular signaling pathways and gene expression.

- Pharmacokinetics : Studies indicate that the compound has favorable pharmacokinetic properties, including moderate bioavailability and metabolic stability .

Scientific Research Applications

Overview

N-(2-Methylphenyl)-4-piperidinecarboxamide hydrochloride is a piperidine derivative characterized by its unique chemical structure, which includes a piperidine ring and a 2-methylphenyl group. This configuration contributes to its diverse biological activities and potential therapeutic applications.

Scientific Research Applications

This compound has been investigated for various applications in scientific research:

1. Medicinal Chemistry

- Therapeutic Potential : The compound has been studied for its potential use in treating neurological disorders due to its interaction with neurotransmitter systems.

- Analgesic Properties : Similar compounds have demonstrated analgesic effects, suggesting that this compound may also possess pain-relieving properties.

2. Pharmacology

- Receptor Binding Studies : Research indicates that this compound interacts with various receptors, including those associated with the central nervous system, which may lead to psychoactive effects.

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes can be leveraged in drug design to target diseases related to enzyme dysfunction.

3. Biochemical Research

- Cell Signaling Modulation : Studies have shown that it can influence cell signaling pathways, impacting gene expression and cellular metabolism.

- Cytotoxicity Studies : Investigations into its cytostatic effects against cancer cell lines highlight its potential as an anti-cancer agent.

Data Summary

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Investigated for therapeutic effects in neurological disorders and analgesia. |

| Pharmacology | Explored for receptor interactions and enzyme inhibition capabilities. |

| Biochemical Research | Analyzed for effects on cell signaling and cytotoxicity against cancer cells. |

Case Studies and Research Findings

-

Analgesic Activity

- A study demonstrated that compounds similar to this compound exhibited significant analgesic properties through modulation of pain pathways. This suggests potential applications in developing new pain management therapies.

-

Anti-inflammatory Effects

- In vitro studies revealed that derivatives of this compound could reduce inflammatory markers in activated macrophages, indicating its potential as an anti-inflammatory agent.

-

Cytostatic Properties

- Research has shown that piperidine derivatives can exhibit cytostatic effects against various cancer cell lines, supporting their use in cancer therapy development.

Comparison with Similar Compounds

Key Structural Variations

The table below highlights critical differences between N-(2-Methylphenyl)-4-piperidinecarboxamide hydrochloride and its analogs:

| Compound Name | Substituents on Aromatic Ring/Piperidine | Molecular Weight (g/mol) | Notable Features | Evidence ID |

|---|---|---|---|---|

| N-(2-Methylphenyl)-4-piperidinecarboxamide HCl | 2-methylphenyl | ~268–291* | Methyl group enhances lipophilicity | [3], [4] |

| N-(5-Chloro-2-hydroxyphenyl)-piperidine-4-carboxamide HCl | 5-Cl, 2-OH | 291.17 | Chlorine and hydroxyl groups increase polarity | [4] |

| N-(2-Phenylethyl)-4-piperidinecarboxamide HCl | 2-phenylethyl | 268.79 | Extended alkyl chain for hydrophobic interactions | [3] |

| 4-(2-Chlorophenoxy)-N-[3-(methylcarbamoyl)phenyl]-piperidine-1-carboxamide | 2-Cl-phenoxy, methylcarbamoyl phenyl | 387.86 | Bulky substituents for receptor selectivity | [7] |

| N-(2-(Piperidin-4-yl)phenyl)acetamide HCl | Acetamide, piperidin-4-yl | 254.76 | Acetamide moiety alters hydrogen bonding | [8] |

| N-(Tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide HCl | Tetrahydro-2H-pyran-4-ylmethyl | N/A | Heterocyclic group improves metabolic stability | [10] |

*Estimated based on analogs.

Research and Development Implications

- Drug Design : The piperidine-carboxamide core is a versatile scaffold. Substituents like chlorine () or heterocycles () can fine-tune activity and pharmacokinetics.

- Challenges : Analogs with higher molecular weights (e.g., 387.86 g/mol in ) may face bioavailability issues, necessitating formulation optimization.

Preparation Methods

Synthesis of the Piperidine Core

The foundational step in preparing N-(2-Methylphenyl)-4-piperidinecarboxamide hydrochloride is the synthesis of 4-piperidone or its derivatives, which serve as key intermediates.

1.1 Etherification and Hydrolysis Route to 4-Piperidone Hydrochloride Hydrate

- Starting Material: N-Carbethoxy-4-piperidone

- Reagents: Trimethyl orthoformate (TMOF), acid catalyst (e.g., p-toluene sulphonic acid), base (e.g., KOH), methanol as solvent

- Process:

- N-Carbethoxy-4-piperidone is etherified with TMOF in methanol at 25–40 °C in the presence of an acid catalyst to form N-Carbethoxy-4,4-dimethoxypiperidine.

- Subsequent hydrolysis with 50% KOH at 60–75 °C over extended periods (up to 32 hours) yields 4,4-dimethoxypiperidine.

- Removal of solvents and purification steps follow to isolate 4-piperidone hydrochloride hydrate with high purity and yield.

- Advantages: This method is noted for simplicity, environmental friendliness, and scalability with high purity output.

| Step | Reagents/Conditions | Temperature (°C) | Time | Product |

|---|---|---|---|---|

| 1 | N-Carbethoxy-4-piperidone + TMOF + PTSA | 25–40 | ~1 hour | N-Carbethoxy-4,4-dimethoxypiperidine |

| 2 | Hydrolysis with 50% KOH | 60–75 | 32 hours | 4,4-Dimethoxypiperidine |

| 3 | Solvent removal and purification | <80 | — | 4-Piperidone HCl hydrate |

Formation of Hydrochloride Salt

- The free base N-(2-methylphenyl)-4-piperidinecarboxamide is converted to its hydrochloride salt by treatment with hydrochloric acid (anhydrous or aqueous) under controlled conditions.

- This step improves compound stability, crystallinity, and solubility for pharmaceutical applications.

- Crystallization from suitable solvents (e.g., ethanol, isopropanol) affords the hydrochloride salt in high purity.

Alternative Synthetic Routes and Considerations

4.1 Use of N-Phenyl-4-piperidone Intermediates

- Synthetic methods for related N-phenyl-4-piperidone intermediates involve:

- Such intermediates can be further functionalized to introduce the 2-methyl substituent on the phenyl ring.

4.2 Industrial Scale Optimizations

- Continuous flow reactors and optimized reaction parameters (temperature, solvent choice, catalyst loading) are employed to maximize yield and purity.

- Purification techniques include crystallization, distillation under reduced pressure, and chromatography to achieve pharmaceutical-grade product.

Summary Table of Preparation Steps

| Preparation Stage | Key Reagents/Conditions | Temperature (°C) | Reaction Time | Outcome/Product |

|---|---|---|---|---|

| Etherification of N-Carbethoxy-4-piperidone | Trimethyl orthoformate, PTSA, methanol | 25–40 | ~1 hour | N-Carbethoxy-4,4-dimethoxypiperidine |

| Hydrolysis | 50% KOH aqueous solution | 60–75 | 32 hours | 4,4-Dimethoxypiperidine |

| Reductive amination/amide formation | 2-Methylphenyl amine, sodium cyanoborohydride | RT to 60 | Overnight to 2 days | N-(2-Methylphenyl)-4-piperidinecarboxamide (free base) |

| Salt formation | HCl (anhydrous or aqueous), crystallization solvents | RT | 1–4 hours | This compound |

Research Findings and Analytical Monitoring

- Reaction Monitoring: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are employed to monitor reaction completion and purity.

- Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms the substitution pattern and amide formation.

- Purity: Elemental analysis and melting point determination validate the hydrochloride salt’s quality.

- Yield: The described methods typically achieve yields above 85%, with high purity suitable for further pharmaceutical development.

Q & A

Q. What are the optimal synthetic routes for N-(2-Methylphenyl)-4-piperidinecarboxamide hydrochloride, and what purification methods ensure high yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of piperidine derivatives with substituted phenylcarboxylic acids. For example, similar compounds are synthesized via nucleophilic substitution or amide bond formation under anhydrous conditions using dichloromethane and sodium hydroxide as reagents. Purification is achieved through column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate high-purity hydrochloride salts .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies functional groups and molecular connectivity. For instance, aromatic protons in the 2-methylphenyl group resonate between δ 6.5–7.5 ppm, while piperidine carboxamide signals appear near δ 3.0–4.0 ppm .

- X-ray Crystallography : Resolves crystal structure parameters (e.g., lattice constants: a = 13.286 Å, b = 9.1468 Å, c = 10.957 Å) using SHELXL for refinement .

- Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS for related hydrochloride salts shows [M+H]⁺ peaks matching theoretical values) .

Q. What safety protocols are recommended for handling hydrochloride salts of piperidine derivatives in laboratory settings?

- Methodological Answer :

- Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact.

- Work in fume hoods to prevent inhalation of fine powders.

- Store in airtight containers at -20°C, away from strong oxidizers.

- Follow Safety Data Sheet (SDS) guidelines for spill management (e.g., neutralization with sodium bicarbonate) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for piperidine carboxamide derivatives?

- Methodological Answer :

- Cross-validate structures using dual refinement software (e.g., SHELXL and Olex2) to compare residual density maps and R-factors.

- Validate hydrogen bonding networks via Hirshfeld surface analysis.

- Correlate with spectroscopic data (e.g., NMR coupling constants) to confirm stereochemistry .

Q. What experimental strategies are recommended for assessing the biological activity of this compound?

- Methodological Answer :

- In Vitro Assays : Screen for enzyme inhibition (e.g., kinase or protease assays) using fluorescence-based protocols.

- Receptor Binding Studies : Radioligand displacement assays (e.g., competitive binding with ³H-labeled antagonists) to determine IC₅₀ values.

- Structure-Activity Relationship (SAR) : Compare with analogs like 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride to identify critical functional groups .

Q. How can impurity profiling be conducted for this compound during synthesis?

- Methodological Answer :

- HPLC with UV Detection : Use C18 columns (acetonitrile/water gradients) to separate impurities. Compare retention times with reference standards (e.g., EP impurity standards) .

- LC-MS/MS : Identify unknown by-products via fragmentation patterns (e.g., m/z 214.09 for dealkylated intermediates) .

Q. What methodologies optimize the crystallization of hydrochloride salts for X-ray diffraction studies?

- Methodological Answer :

- Solvent Screening : Test polar solvents (ethanol, methanol) with slow evaporation at 4°C.

- Additive Trials : Introduce trace acetic acid to stabilize protonated amines.

- Cryoprotection : Flash-cool crystals in liquid nitrogen with 20% glycerol to minimize lattice damage .

Key Methodological Tables

Table 1 : Common Analytical Techniques for Piperidine Derivatives

| Technique | Key Parameters Analyzed | Example Evidence |

|---|---|---|

| X-ray Crystallography | Lattice constants, H-bonding | |

| ¹³C NMR | Carbon hybridization, substituents | |

| LC-MS/MS | Impurity fragmentation |

Table 2 : Safety Protocols for Hydrochloride Salts

| Hazard | Mitigation Strategy | Evidence |

|---|---|---|

| Inhalation | Use fume hoods | |

| Skin Contact | Nitrile gloves, lab coats | |

| Storage | Airtight containers at -20°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.